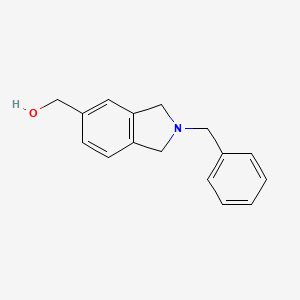

(2-Benzylisoindolin-5-yl)methanol

Vue d'ensemble

Description

“(2-Benzylisoindolin-5-yl)methanol” is an organic compound with the molecular formula C16H17NO . It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecule contains a total of 35 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Applications De Recherche Scientifique

Pharmacology: Potential Therapeutic Applications

(2-Benzylisoindolin-5-yl)methanol, as an indole derivative, may have a variety of biological activities. Indole structures are found in many synthetic drug molecules and can bind with high affinity to multiple receptors, which is beneficial for developing new pharmaceutical derivatives . The compound could be investigated for its potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, (2-Benzylisoindolin-5-yl)methanol can serve as a building block for synthesizing complex organic compounds. Its structure contains multiple functional groups that can undergo various chemical reactions, making it a versatile precursor for the synthesis of a wide range of organic molecules .

Materials Science: Advanced Material Development

The compound’s unique structure could be utilized in materials science for the development of new materials with specific properties. Its molecular framework might be incorporated into polymers or other macromolecular structures to impart desired characteristics such as increased strength, flexibility, or chemical resistance .

Analytical Chemistry: Chromatography and Spectroscopy

(2-Benzylisoindolin-5-yl)methanol could be used as a standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC. Its distinct chemical shifts and retention times can help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The indole moiety of (2-Benzylisoindolin-5-yl)methanol is structurally similar to the tryptophan side chain, which is significant in biochemistry. This similarity could make it a candidate for studying enzyme-substrate interactions, particularly enzymes that interact with tryptophan or related compounds .

Environmental Science: CO2 Utilization and Conversion

Research in environmental science could explore the use of (2-Benzylisoindolin-5-yl)methanol in the context of CO2 utilization. It could potentially be involved in catalytic processes that convert CO2 into valuable chemicals, contributing to the reduction of greenhouse gas emissions and the development of sustainable technologies .

Safety And Hazards

Propriétés

IUPAC Name |

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYMOHXXGCNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600396 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylisoindolin-5-yl)methanol | |

CAS RN |

127169-16-8 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)